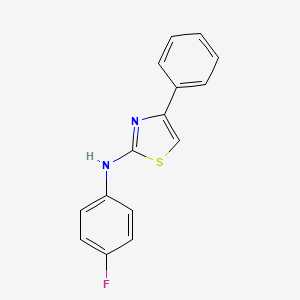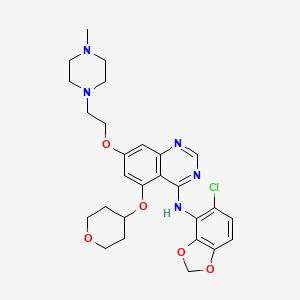
Saracatinib
Übersicht
Beschreibung
Es handelt sich um einen dualen Kinase-Inhibitor mit selektiver Wirkung als Src-Inhibitor und Bcr-Abl-Tyrosinkinase-Inhibitor . Ursprünglich für die Krebsbehandlung entwickelt, hat Saracatinib in präklinischen Studien vielversprechende Ergebnisse gezeigt und wurde für andere Anwendungen wie die Alzheimer-Krankheit untersucht .
Wissenschaftliche Forschungsanwendungen
Chemie: Saracatinib dient als Modellverbindung für die Untersuchung von Kinase-Inhibitoren und deren Wechselwirkungen mit Zielproteinen.
Biologie: Es wurde verwendet, um die Rolle von Src- und Bcr-Abl-Kinasen in zellulären Prozessen und Krankheitsmechanismen zu untersuchen.
Medizin: This compound hat sich bei der Behandlung von Krebs, Alzheimer-Krankheit, Lungenfibrose und anderen Erkrankungen als vielversprechend erwiesen .
Industrie: Die Fähigkeit der Verbindung, bestimmte Kinasen zu hemmen, macht sie wertvoll für die Entwicklung gezielter Therapien und diagnostischer Werkzeuge.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von Src- und Bcr-Abl-Kinasen hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Phosphorylierung und anschließende Aktivierung . Diese Hemmung stört wichtige Signalwege, die an Zellproliferation, -überleben und -migration beteiligt sind. Bei der Alzheimer-Krankheit zielt this compound auf die Fyn-Kinase ab und stört die Signalwege, die zur Bildung unlöslicher Beta-Amyloid-Plaques führen .
Wirkmechanismus
Target of Action
Saracatinib, also known as AZD0530, is a dual kinase inhibitor developed by AstraZeneca . It primarily targets the Src family kinases (SFKs), specifically Src and Fyn, and the Abelson murine leukemia viral oncogene homolog (Abl) . These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .
Mode of Action
This compound acts by inhibiting its primary targets, Src and Fyn kinases . This inhibition disrupts the signaling pathways these kinases are involved in, leading to various cellular changes. For instance, in Alzheimer’s disease, this compound targets and inhibits Fyn kinase, disrupting the molecular pathways leading to the formation of insoluble beta-amyloid plaques .
Biochemical Pathways
The inhibition of Src and Fyn kinases by this compound affects several biochemical pathways. In the context of fibrosis, this compound has been shown to inhibit the formation of fibrosis in lung cells . Additionally, it has been found to inhibit the bone morphogenetic protein (BMP) receptor kinase ALK2, affecting the BMP/TGF-β signaling pathway .
Pharmacokinetics
This compound exhibits a half-life of approximately 40 hours, allowing for daily dosing . It accumulates 4- to 5-fold on once-daily dosing to reach steady-state exposure after 10 to 17 days of dosing . The maximum tolerated dose of this compound has been defined as 175 mg for cancer treatment and 125 mg for Alzheimer’s disease treatment .
Result of Action
The inhibition of Src and Fyn kinases by this compound leads to various molecular and cellular effects. For instance, in Alzheimer’s disease, it disrupts the formation of beta-amyloid plaques, potentially preventing or delaying disease progression . In cancer cells, this compound has been shown to induce apoptosis, inhibit tumor growth and cell invasion, and cause cell cycle arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in preclinical models of pulmonary fibrosis, the antifibrotic efficacy of this compound was tested in vitro in normal human lung fibroblasts and in vivo in murine models . The results suggest that the cellular environment can significantly influence the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Saracatinib interacts with Src and Abl family kinases . These kinases play a role in tumor invasion and proliferation . Moreover, Src family kinases (SFKs) are highly expressed in the brain and have significant effects on synaptic plasticity .
Cellular Effects
This compound has shown to be effective in reducing tissue scarring, or fibrosis, in cell and animal models of Idiopathic Pulmonary Fibrosis (IPF) . It has also been found to inhibit the growth and migration/invasion of certain gastric cancer cell lines .
Molecular Mechanism
This compound acts as a potent ALK2 kinase inhibitor . In enzymatic and cell-based assays, this compound preferentially inhibited ALK2, compared with other receptors of the BMP/TGF-β signaling pathway .
Temporal Effects in Laboratory Settings
This compound has shown to be stable in solution or in-diet at room temperature for more than 4 weeks . It has also been found to block fibrogenic responses in various preclinical models .
Dosage Effects in Animal Models
In animal models, this compound reduced plaque-based inflammation by about 97%, compared with untreated animals . The same therapy prompted up to an 80% reduction in cells linked to inflammation in plaques and shrunk plaque deposits between 48% and 70%, depending on the dose of the medication .
Metabolic Pathways
It is known that this compound inhibits the activity of Src kinases, many of which participate in cellular signaling associated with fibrosis .
Transport and Distribution
This compound transport is mainly dependent on the human novel organic cation transporter 1 (hOCTN1), which showed the highest apparent affinity for this compound among all other transporters for organic cations .
Subcellular Localization
It is known that this compound inhibits the nuclear translocation of Yes-associated protein (YAP), a downstream effector of FAK .
Vorbereitungsmethoden
Die Herstellung von Saracatinib beinhaltet eine mehrstufige Synthese. Eine Methode beinhaltet die Kondensationsreaktion von 7-[2-(4-Methyl-1-piperazinyl)ethoxy]-5-[(Tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydrochinazolin-4-keton mit 5-Chlor-1,3-Benzodioxolan-Anilin unter Einwirkung einer organischen Base und eines Kondensationsmittels . Die Reaktion wird unter Stickstoffschutz durchgeführt, gefolgt von Reinigungsschritten, um this compound als einen cremefarbenen Feststoff zu erhalten . Diese Methode eignet sich für die industrielle Produktion aufgrund ihrer milden Bedingungen und hohen Ausbeute .
Analyse Chemischer Reaktionen
Saracatinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Basen und Säuren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Saracatinib ist einzigartig aufgrund seiner dualen Hemmung von Src- und Bcr-Abl-Kinasen. Ähnliche Verbindungen umfassen:
Bosutinib: Ein weiterer dualer Src/Abl-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Dasatinib: Ein Multi-Kinase-Inhibitor, der auf Src, Bcr-Abl und andere Kinasen abzielt.
Ponatinib: Ein potenter Inhibitor von Bcr-Abl und anderen Kinasen, der bei der Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Modellen der Alzheimer-Krankheit und Lungenfibrose eine deutliche Wirksamkeit gezeigt, was seine Vielseitigkeit und das Potenzial für die Wiederverwendung unterstreicht .
Eigenschaften
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYUETWWIPKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191355 | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379231-04-6 | |
| Record name | Saracatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saracatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saracatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saracatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARACATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
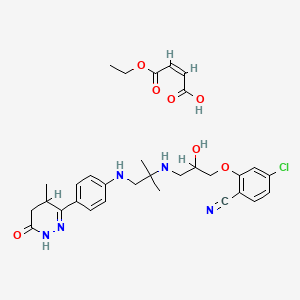
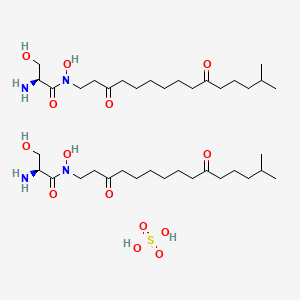
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
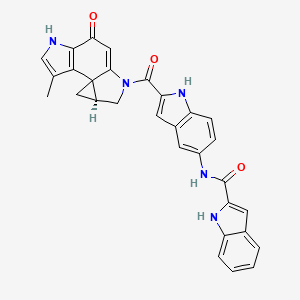
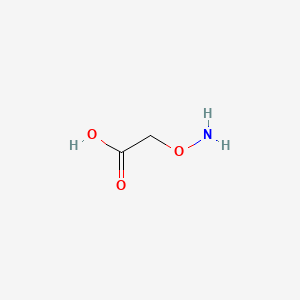
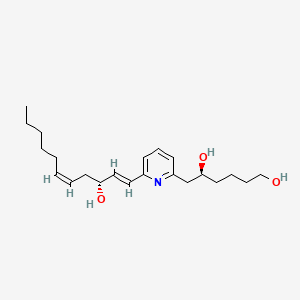
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
